molecular formula C13H26O2 B104114 Cholera autoinducer 1 CAS No. 1004296-82-5

Cholera autoinducer 1

Cat. No.: B104114
CAS No.: 1004296-82-5
M. Wt: 214.34 g/mol
InChI Key: OWRHIIOUJRCXDH-LBPRGKRZSA-N
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Description

(S)-3-Hydroxytridecan-4-one is an organic compound characterized by a hydroxyl group (-OH) attached to the third carbon and a ketone group (C=O) on the fourth carbon of a tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholera autoinducer 1 typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of a suitable aldehyde with a ketone to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form the desired this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve selective reduction.

    Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of the compound with high enantioselectivity.

Types of Reactions:

    Oxidation: (S)-3-Hydroxytridecan-4-one can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be further reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of tridecan-4-one or tridecanoic acid.

    Reduction: Formation of 3-hydroxytridecan-4-ol.

    Substitution: Formation of various substituted tridecanones.

Scientific Research Applications

(S)-3-Hydroxytridecan-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biological pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cholera autoinducer 1 involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    ®-3-Hydroxytridecan-4-one: The enantiomer of Cholera autoinducer 1 with similar but distinct properties.

    3-Hydroxytridecan-2-one: A structural isomer with the hydroxyl group on the second carbon.

    3-Hydroxytridecan-5-one: Another isomer with the hydroxyl group on the fifth carbon.

Uniqueness: (S)-3-Hydroxytridecan-4-one is unique due to its specific stereochemistry and the position of functional groups, which confer distinct reactivity and biological activity compared to its isomers and enantiomers.

Properties

IUPAC Name

(3S)-3-hydroxytridecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHIIOUJRCXDH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)[C@H](CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004296-82-5
Record name CAI-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004296825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33V4UW6NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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